4-(benzylamino)-1-pentofuranosylpyrimidin-2(1H)-one
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Overview
Description
4-(benzylamino)-1-pentofuranosylpyrimidin-2(1H)-one is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylamino)-1-pentofuranosylpyrimidin-2(1H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-dicarbonyl compounds.
Introduction of the Benzylamino Group: The benzylamino group can be introduced via a nucleophilic substitution reaction using benzylamine as the nucleophile.
Attachment of the Pentofuranosyl Group: The pentofuranosyl group can be attached through a glycosylation reaction using a suitable glycosyl donor and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(benzylamino)-1-pentofuranosylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Benzylamine, alkyl halides, and other nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-(benzylamino)-1-pentofuranosylpyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzylamino)-1-pentofuranosylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential antiviral or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-(benzylamino)-1H-1,2,3-triazole-4-carboxamides: These compounds have similar benzylamino groups and are studied for their antiviral activities.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share structural similarities and are used in medicinal chemistry.
4-(1H-benzo[d]imidazol-2-yl)aniline: This compound has a benzimidazole nucleus and is used in drug discovery.
Uniqueness
4-(benzylamino)-1-pentofuranosylpyrimidin-2(1H)-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C16H19N3O5 |
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Molecular Weight |
333.34 g/mol |
IUPAC Name |
4-(benzylamino)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C16H19N3O5/c20-9-11-13(21)14(22)15(24-11)19-7-6-12(18-16(19)23)17-8-10-4-2-1-3-5-10/h1-7,11,13-15,20-22H,8-9H2,(H,17,18,23) |
InChI Key |
HRBTUPZXFQGNOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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